

An In-depth Technical Guide to the Physical Properties of 2,2-Diphenylacetaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenylacetaldehyde*

Cat. No.: *B122555*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **2,2-diphenylacetaldehyde**. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a chemical intermediate or building block in organic synthesis. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes a workflow diagram for its synthesis.

Core Physical and Chemical Properties

2,2-Diphenylacetaldehyde, also known as diphenylethanal, is an aromatic aldehyde with the chemical formula $C_{14}H_{12}O$.^[1] At room temperature, it typically presents as a colorless to pale yellow liquid, which may darken upon exposure to light due to gradual oxidation.^[1] The presence of two bulky phenyl groups significantly influences its steric hindrance and reactivity.
^[1]

Property	Value	Source
IUPAC Name	2,2-diphenylacetaldehyde	[1] [2]
CAS Number	947-91-1	[1] [2] [3]
Molecular Formula	C ₁₄ H ₁₂ O	[1] [4]
Molecular Weight	196.24 g/mol	[2] [3]
Molar Mass	196.2450 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1] [4]
Form	Liquid	[3] [4] [5]

Property	Value	Source
Melting Point	21 °C (294.15 K) to 50 °C	[1] [4]
Boiling Point	115-117 °C at 0.6 mmHg; 315 °C (lit.)	[3] [4] [5] [6] [7] [8]
Flash Point	113 °C (235.4 °F) - closed cup	[3] [6]
Density	1.106 g/mL at 25 °C (lit.) to 1.1110 g/cm ³	[1] [3] [4] [5] [6] [8]
Refractive Index	n _{20/D} 1.589 (lit.) to 1.5875–1.5877 at 25°C	[3] [4] [5] [6] [7] [8]

Solvent	Solubility	Source
Water	Sparingly soluble	[1]
Ethanol	Soluble	[1]
Ethyl Acetate	Soluble	[1]
Chloroform	Soluble	[1]

The hydrophobic nature of the two phenyl groups contributes to its limited solubility in aqueous solutions and preference for organic solvents.[\[1\]](#)

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of **2,2-diphenylacetaldehyde** and general methodologies for the determination of its key physical properties.

This procedure is adapted from a well-established method illustrating the isomerization of epoxides to carbonyl compounds.[\[7\]](#)

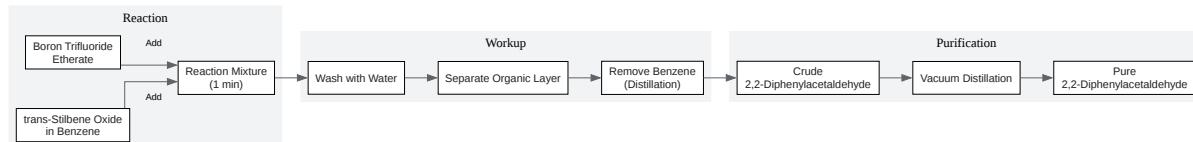
Materials:

- trans-Stilbene oxide (free of trans-stilbene)
- Reagent benzene
- Boron trifluoride etherate (redistilled)
- Magnesium sulfate (for drying, optional)

Procedure:

- A solution of 39.2 g (0.2 mole) of trans-stilbene oxide in 450 ml of reagent benzene is prepared in a 1-liter separatory funnel.[\[7\]](#)
- To this solution, 13.2 ml (0.1 mole) of boron trifluoride etherate is added.[\[7\]](#)
- The solution is swirled and allowed to stand for 1 minute. It is crucial to adhere to this reaction time, as longer durations can significantly decrease the yield.[\[7\]](#)
- The reaction mixture is then washed with two 300-ml portions of water.[\[7\]](#)
- The organic layer is separated, and the benzene is removed by distillation to ensure an anhydrous product.[\[7\]](#)

- The resulting crude aldehyde is purified by distillation under reduced pressure. The final product is collected at 115–117°C/0.6 mm.[7]


This method typically yields 29–32 g (74–82%) of **2,2-diphenylacetaldehyde**.[7] The identity of the product can be confirmed by forming the 2,4-dinitrophenylhydrazone derivative, which should have a melting point of 146.8–147.8°C.[7]

The determination of the physical properties of organic compounds like **2,2-diphenylacetaldehyde** follows standard laboratory techniques.[9][10][11]

- Melting Point: The melting point of a solid organic compound is the temperature at which it transitions from a solid to a liquid state.[10] It is typically determined using a melting point apparatus where a small sample in a capillary tube is heated, and the temperature range of melting is observed.[10]
- Boiling Point: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[10] For liquids, this is often determined by simple distillation. The liquid is heated in a flask, and the temperature of the vapor is measured with a thermometer as it passes into a condenser.[10]
- Density: The density of a liquid can be determined by measuring the mass of a known volume of the substance. This is typically done using a pycnometer or a density meter.
- Solubility: The solubility of a compound in various solvents is determined by adding a small amount of the solute to a given volume of the solvent and observing whether it dissolves.[11] This can be done at different temperatures to assess the temperature dependence of solubility.

Visualized Experimental Workflow

The following diagram illustrates the synthesis and purification workflow for **2,2-diphenylacetaldehyde** as described in the experimental protocol.

[Click to download full resolution via product page](#)

Caption: Synthesis and purification of **2,2-diphenylacetaldehyde**.

Reactivity and Applications

As an aldehyde, **2,2-diphenylacetaldehyde** is susceptible to nucleophilic addition reactions.^[1] It serves as a versatile intermediate in organic synthesis, with applications in the production of pharmaceuticals, fragrances, and flavors.^[1] For instance, it is used in the synthesis of vinylindoles through condensation reactions and in the olefination of aldehydes with ethyl diazoacetate.

Safety and Handling

2,2-Diphenylacetaldehyde is known to cause skin and serious eye irritation, and may also cause respiratory irritation.^[2] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as safety goggles and gloves. It is recommended to handle this compound in a well-ventilated area or a fume hood. For storage, it should be kept in an inert atmosphere and can be stored in a freezer under -20°C.^[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Diphenylacetaldehyde | C14H12O | CID 13696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diphenylacetaldehyde 97 947-91-1 [sigmaaldrich.com]
- 4. DIPHENYLACETALDEHYDE | 947-91-1 [chemicalbook.com]
- 5. 联苯乙醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,2-Diphenylacetaldehyde, CAS No. 947-91-1 - iChemical [ichemical.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. Preliminary Qualitative Analysis of some Organic Compounds | Organic Chemistry Tutorial [curlyarrows.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 2,2-Diphenylacetaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122555#physical-properties-of-2-2-diphenylacetaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com